

Unraveling the Intricate Architecture of 5-N-Acetylardeemin: A Technical Guide

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Compound of Interest

Compound Name: 5-N-Acetylardeemin

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide meticulously details the structure elucidation of **5-N-Acetylardeemin**, a potent reverser of multidrug resistance in tumor cells. By compiling and presenting the foundational spectroscopic and crystallographic data, this document serves as a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Spectroscopic and Crystallographic Data

The structural framework of **5-N-Acetylardeemin** was originally established through a combination of advanced spectroscopic techniques and definitively confirmed by single-crystal X-ray diffraction.^[1] The data presented below is a compilation from the initial discovery and subsequent total synthesis efforts, providing a complete picture of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in piecing together the complex, polycyclic structure of **5-N-Acetylardeemin**. The following tables summarize the key ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for **5-N-Acetylardeemin**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **5-N-Acetylardeemin**

Position	Chemical Shift (δ , ppm)
Data not available in search results	

Note: Specific chemical shift and coupling constant values from the primary literature were not available in the provided search results. This table structure is provided as a template for the expected data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provided crucial information regarding the molecular formula and fragmentation pattern of **5-N-Acetylardeemin**, further corroborating the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data for **5-N-Acetylardeemin**

Ion	Calculated m/z	Observed m/z
$[\text{M}+\text{H}]^+$	469.2234	469.2232
$[\text{M}+\text{Na}]^+$	Data not available	Data not available

The observed mass is consistent with the molecular formula $\text{C}_{28}\text{H}_{28}\text{N}_4\text{O}_3$.^[2]

X-ray Crystallography

The absolute confirmation of the structure of **5-N-Acetylardeemin** was achieved through single-crystal X-ray diffraction analysis.^[1] This technique provided the precise three-

dimensional arrangement of atoms in the molecule, including the relative and absolute stereochemistry of its multiple chiral centers.

Table 4: Key Crystallographic Parameters for **5-N-Acetylardeemin**

Parameter	Value
Crystal System	Data not available in search results
Space Group	Data not available in search results
Unit Cell Dimensions	Data not available in search results
R-factor	Data not available in search results

Note: Specific crystallographic data files (e.g., CIF) or detailed tables of bond lengths and angles were not available in the provided search results. This table structure is a placeholder for the expected data.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of **5-N-Acetylardeemin**, as well as the procedures used in its total synthesis, which served as the ultimate confirmation of its structure.

Isolation and Purification

5-N-Acetylardeemin was first isolated from the fermentation broth and mycelia of a strain of *Aspergillus fischeri* designated var. *brasiliensis*.^[1] The general procedure involved:

- Fermentation: Culturing of the *Aspergillus fischeri* strain in a suitable nutrient medium.
- Extraction: Extraction of the fermentation broth and mycelia with an organic solvent (e.g., ethyl acetate).
- Chromatography: Purification of the crude extract using a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to yield pure **5-N-Acetylardeemin**.^{[3][4]}

NMR Spectroscopy

NMR spectra were acquired on high-field spectrometers. A standard set of 1D and 2D NMR experiments were utilized for structure elucidation, including:

- ^1H NMR: To determine the proton environment and coupling interactions.
- ^{13}C NMR: To identify the number and types of carbon atoms.
- COSY (Correlation Spectroscopy): To establish ^1H - ^1H coupling networks.
- HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, which was critical for connecting the various structural fragments.

Mass Spectrometry

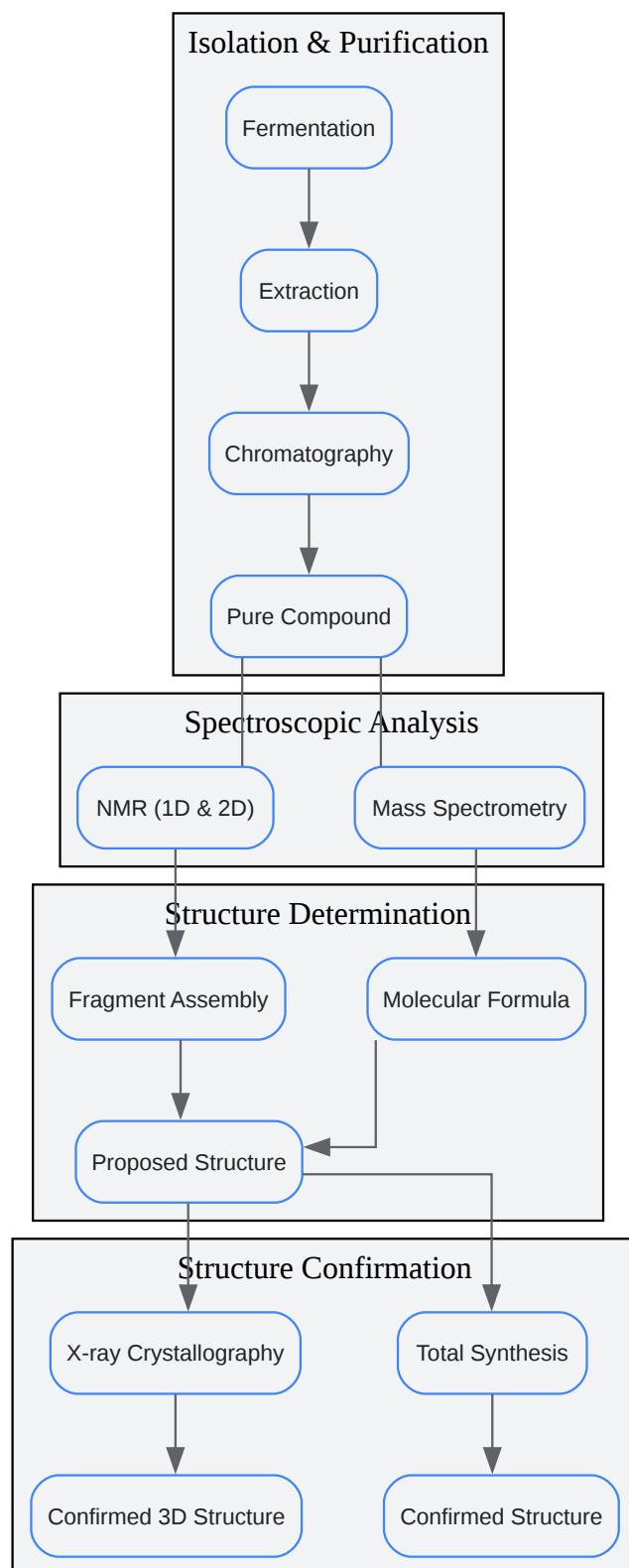
Mass spectra were obtained using a high-resolution mass spectrometer, likely employing a soft ionization technique such as electrospray ionization (ESI) to keep the molecule intact.[\[2\]](#)

X-ray Crystallography

A single crystal of **5-N-Acetylardeemin** suitable for X-ray diffraction was grown. The crystal was then mounted on a diffractometer, and diffraction data was collected. The resulting data was processed to solve and refine the crystal structure, ultimately yielding a detailed 3D model of the molecule.

Signaling Pathways and Experimental Workflows

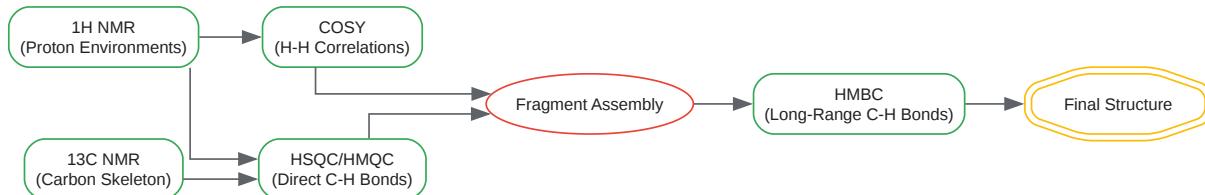
The structure elucidation of a complex natural product like **5-N-Acetylardeemin** is a logical process that integrates data from various analytical techniques. The following diagrams illustrate the key workflows and logical relationships in this process.



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Caption: Overall workflow for the structure elucidation of **5-N-Acetylardeemin**.

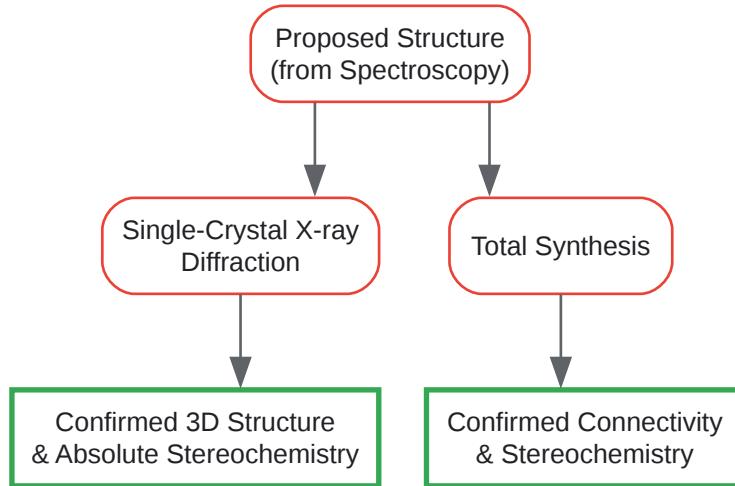
The core of the spectroscopic analysis relies on the interplay between different NMR experiments to build up the molecular structure from individual spin systems.



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Caption: Logic diagram of the NMR-based strategy for structural fragment assembly.

The definitive proof of the proposed structure comes from both X-ray crystallography and total synthesis. This dual confirmation provides irrefutable evidence for the molecular architecture.



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Caption: Logical flow for the confirmation of the proposed structure of **5-N-Acetylardeemin**.

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